molecular formula C9H5Cl2N B2488021 5,8-Dichloroquinoline CAS No. 703-32-2

5,8-Dichloroquinoline

Cat. No. B2488021
CAS RN: 703-32-2
M. Wt: 198.05
InChI Key: AGEBWUNAQGUAJD-UHFFFAOYSA-N
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Description

5,8-Dichloroquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations and advantages for lab experiments. In

Scientific Research Applications

Anticancer Activities

5,8-Dichloroquinoline derivatives have been shown to exert anticancer activities. For example, a synthetic compound derived from 6,7-dichloroquinoline-5,8-dione demonstrated significant anticancer activity in human lung cancer cells. This compound, referred to as PT-262, induced cell death associated with inhibiting ERK and CDC2 phosphorylation via a p53-independent pathway. The research found that PT-262 treatment led to a loss of mitochondrial membrane potential, elevated caspase-3 activation, and apoptosis, indicating its potential use in cancer treatment (Hsu et al., 2008).

Analytical Chemistry Applications

This compound derivatives are also important in analytical chemistry. A study developed a simple, rapid, and economical thin-layer chromatography (TLC) method for the identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, active ingredients of halquinol, an antimicrobial agent. This method is used in the quality control analysis of halquinol in bulk drug powder and pharmaceutical preparations (Pavithra et al., 2011).

Synthesis and Spectroscopic Characterization

Another significant application of this compound is in the field of synthesis and spectroscopic characterization. For instance, research has been conducted on the sonochemical dehalogenation of 2,4-dichloroquinolines, leading to the synthesis of 5,7- and 5,8-dimethoxyquinolines. These findings are crucial in understanding the chemical properties and potential applications of these compounds in various fields (Osborne & Warmsley, 1994).

Preconcentration of Thorium

This compound has been used in the development of methods for the preconcentration of thorium. A study described the use of 5,7-dichloroquinoline-8-ol modified benzophenone for preconcentrating thorium, which is important in environmental and material science research (Preetha et al., 2002).

Molecular Dynamics Simulations

Research involving this compound derivatives also extends to computational molecular modelling. Spectroscopic analysis and molecular dynamics simulations have been used to investigate the reactive properties of these compounds, contributing to the development of new drugs and understanding their interaction with biological systems (Sureshkumar et al., 2018).

Safety and Hazards

The safety information for 5,8-Dichloroquinoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

5,8-Dichloroquinoline, a derivative of quinoline, primarily targets the CDC25B2 enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in the transition from the G2 phase to mitosis. By inhibiting CDC25B2, this compound can potentially disrupt cell cycle progression, which is a key strategy in cancer therapy .

Mode of Action

The compound interacts with its target, the CDC25B2 enzyme, by binding to its active site, thereby inhibiting its function . This interaction results in the disruption of cell cycle progression, particularly the transition from the G2 phase to mitosis . This disruption can lead to cell cycle arrest and apoptosis, especially in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting the CDC25B2 enzyme, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and proliferation .

Pharmacokinetics

Based on its structural similarity to other quinoline derivatives, it is likely to have similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the compound’s bioavailability, which is a critical factor in its efficacy as a therapeutic agent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle progression . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells . Additionally, the compound has shown significant growth inhibition of both sensitive strains of Plasmodium falciparum, suggesting potential anti-malarial activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions . .

properties

IUPAC Name

5,8-dichloroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEBWUNAQGUAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870759
Record name 5,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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